

Genetic Basis of Phosphoglycerate Mutase Deficiency: A Technical Guide

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Introduction

Phosphoglycerate Mutase (**PGAM**) deficiency, also known as Glycogen Storage Disease Type X (GSD X), is a rare, autosomal recessive metabolic myopathy.^{[1][2][3]} The disorder primarily affects skeletal muscle and is characterized by exercise intolerance, muscle pain, cramping, and recurrent episodes of myoglobinuria (the presence of myoglobin in the urine following muscle breakdown).^{[4][5][6]} These symptoms are triggered by strenuous physical activity, while individuals are often asymptomatic at rest.^[1] In some cases, microscopic tube-shaped structures called tubular aggregates are observed in muscle fibers.^{[4][6][7]} The condition is caused by mutations in the **PGAM2** gene, which encodes the muscle-specific isoform of the glycolytic enzyme phosphoglycerate mutase, leading to impaired energy production during anaerobic exercise.^{[4][8]} This guide provides an in-depth overview of the genetic and molecular underpinnings of **PGAM** deficiency for researchers and drug development professionals.

The Phosphoglycerate Mutase (PGAM) Gene and Protein Family

Phosphoglycerate mutase is a crucial enzyme in the glycolytic pathway, catalyzing the reversible conversion of 3-phosphoglycerate (3-PGA) to 2-phosphoglycerate (2-PGA).^{[1][8]} In humans, the enzyme exists as a dimer composed of two subunits: the muscle-specific (M) type and the brain/non-muscle (B) type.^{[1][9]} This results in three possible isozymes: **PGAM-MM**, **PGAM-BB**, and the hybrid **PGAM-MB**.^{[1][10]}

- **PGAM2 (PGAM-M)**: The **PGAM2** gene, located on chromosome 7p13-p12.3, encodes the M subunit.^{[1][6][11]} Mature skeletal muscle almost exclusively contains the **PGAM-MM** isozyme, which accounts for approximately 95% of the total **PGAM** activity in this tissue.^{[9][12][13]}
- **PGAM1 (PGAM-B)**: The **PGAM1** gene encodes the B subunit and is found on chromosome 10q25.^{[6][14]} The **PGAM-BB** and **PGAM-MB** isoforms are predominant in other tissues, such as the brain.^{[1][10]}

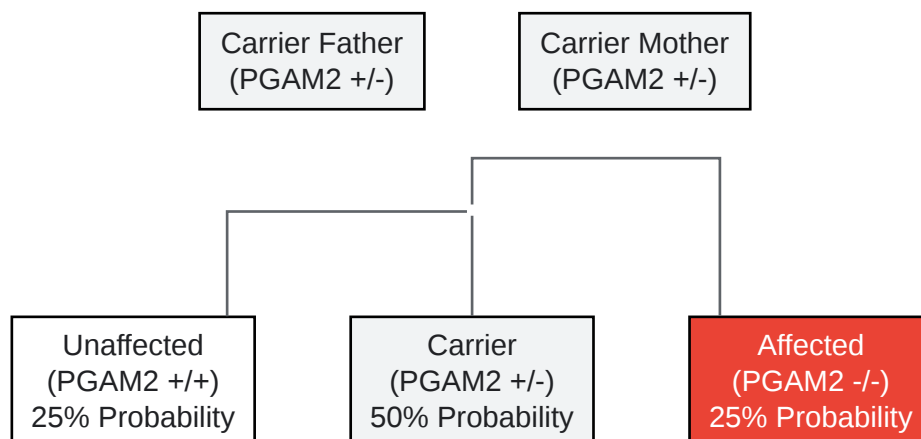
PGAM deficiency as a metabolic myopathy is specifically caused by defects in the **PGAM2** gene, leading to a deficiency of the **PGAM-M** subunit.^{[1][4]}

Genetic Etiology and Inheritance

Inheritance Pattern

PGAM deficiency is inherited in an autosomal recessive pattern.^{[4][7][15]} This means an affected individual must inherit two mutated copies of the **PGAM2** gene, one from each parent.^[15] Parents who are carriers (heterozygotes) have one mutated copy and one normal copy and typically do not exhibit symptoms of the disorder.^{[4][7]} However, some symptomatic heterozygotes with partial enzyme deficiency have been reported, experiencing milder symptoms like exercise-induced cramping.^{[4][6][16]}

Figure 1: Autosomal Recessive Inheritance of PGAM Deficiency



[Click to download full resolution via product page](#)Figure 1: Autosomal Recessive Inheritance of **PGAM** DeficiencyPathogenic Variants in **PGAM2**

Several mutations in the **PGAM2** gene have been identified as the cause of **PGAM** deficiency. These mutations significantly reduce or eliminate the activity of the **PGAM-M** enzyme.^{[8][17]} The most common mutation, particularly in individuals of African American descent, is a nonsense mutation in codon 78.^{[8][12][18]} Other missense and frameshift mutations have been identified in various ethnic groups.^{[12][18][19]}

Mutation	Type	Nucleotide Change	Amino Acid Change	Associated Ethnicity	References
W78X	Nonsense	G → A	TGG (Trp) → TAG (Stop)	African American, African	^{[8][12][17][18]}
E89A	Missense	GAG → GCG	Glu → Ala	African American	^{[12][18][20]}
R90W	Missense	CGG → TGG	Arg → Trp	Caucasian (Italian)	^{[12][18][20][21]}
Y142Ter	Nonsense	c.426C > A	Tyr → Stop	Not specified	^{[9][19]}
G178Afs*31	Frameshift	c.533delG	Gly → Ala (frameshift)	Not specified	^{[9][19]}

Table 1:
Summary of
Known
Pathogenic
Variants in
the **PGAM2**
Gene.

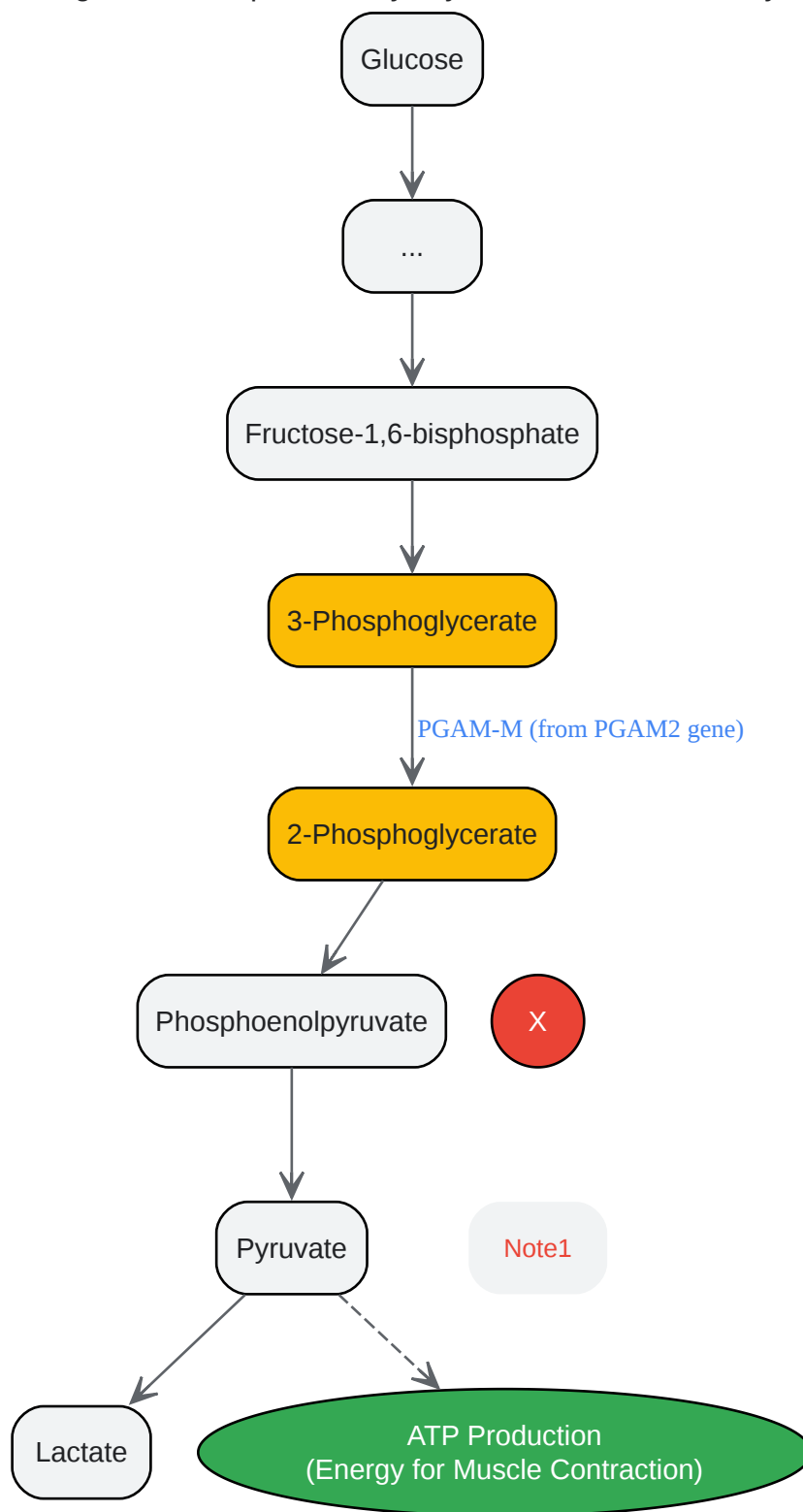
The W78X mutation results in a premature stop codon, leading to the production of a truncated and nonfunctional enzyme.^{[8][17]} Missense mutations, such as E89A and R90W, alter single

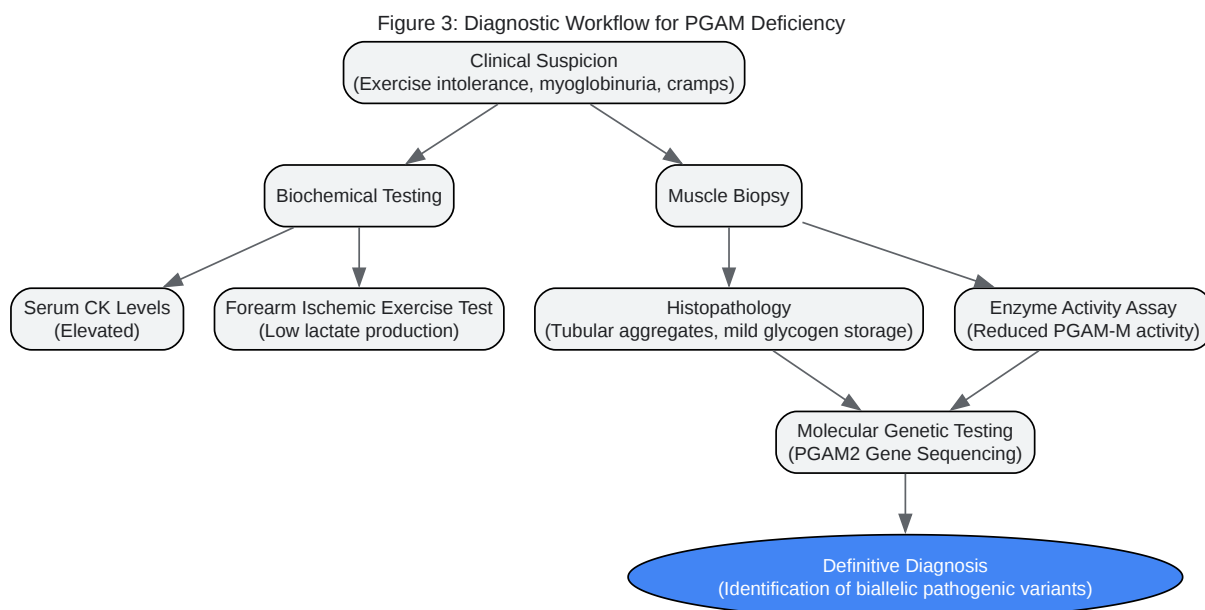
amino acids in critical regions of the enzyme, disrupting its structure and catalytic activity.[\[12\]](#)
[\[20\]](#)

Molecular Pathophysiology

The primary function of **PGAM** in skeletal muscle is to facilitate a key step in glycolysis, the metabolic pathway that breaks down glucose to produce ATP (adenosine triphosphate), the main energy currency of the cell.

Figure 2: Disruption of Glycolysis in PGAM Deficiency





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